2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-16-3-2-4-17(11-16)25-13-19(22)20-12-18(15-5-10-26-14-15)21-6-8-24-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQSHBFIPOOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, with the CAS number 923220-53-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.5 g/mol. The compound features a morpholine ring, a thiophene moiety, and a methoxyphenoxy group, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are some key findings:
Antimicrobial Activity
Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring is often associated with enhanced antimicrobial properties.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| Candida albicans | 12 |
Anti-inflammatory Activity
The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes in inflammatory pathways.
- Receptor Modulation : It could bind to receptors involved in pain and inflammation, altering their activity.
- Electrophilic Substitution : The thiophene moiety may participate in electrophilic aromatic substitution reactions, enhancing its reactivity and potential biological interactions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various thiophene derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of thiophene-containing compounds. The study reported that derivatives showed a marked reduction in nitric oxide production in LPS-stimulated macrophages, indicating their potential for treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Morpholino Group: Present in the target compound and analogs (e.g., ), this group improves solubility and serves as a hydrogen-bond acceptor, critical for target engagement.
- Aromatic Systems: The thiophen-3-yl group in the target compound and verosudil may confer similar π-π interactions, while methoxyphenoxy (target) vs. chlorophenoxy () alters electronic effects and lipophilicity.
- Electron-Withdrawing vs. Donating Groups : Trifluoromethyl (e.g., ) and chloro () substituents increase metabolic stability but reduce electron density compared to methoxy groups.
Patent and Clinical Relevance
- Verosudil () is clinically approved, highlighting the therapeutic viability of thiophene-morpholino acetamides .
Preparation Methods
Preparation of 3-Methoxyphenoxy Acetic Acid
Method A: Nucleophilic Aromatic Substitution
3-Methoxyphenol reacts with ethyl bromoacetate in acetone under basic conditions (K₂CO₃, 60°C, 12 hr), followed by saponification with NaOH/EtOH to yield the free acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Methoxyphenol, ethyl bromoacetate, K₂CO₃, acetone, reflux | 78% |
| 2 | 2M NaOH, EtOH, 80°C, 3 hr | 92% |
Method B: Direct Carboxylation
CO₂ insertion into 3-methoxyphenoxide using a Pd(II)/phosphine catalyst at 80°C achieves 65% yield but requires high-pressure equipment.
Synthesis of 2-Morpholino-2-(thiophen-3-yl)ethylamine
Step 1: Thiophene Functionalization
Thiophen-3-ylmagnesium bromide reacts with morpholine-protected nitroethane in THF at −78°C, followed by nitro group reduction (H₂/Pd-C, 90% yield).
| Reaction | Conditions | Outcome |
|---|---|---|
| Grignard Addition | Thiophen-3-ylMgBr, nitroethane, THF, −78°C | 85% diastereomeric excess |
| Reduction | H₂ (1 atm), Pd/C, MeOH | 90% yield |
Step 2: Amine Deprotection
Boc-protected intermediates are treated with TFA/DCM (1:1) to liberate the primary amine (quantitative yield).
Amide Coupling Strategies
Classical Activation (EDCl/HOBt)
3-Methoxyphenoxy acetic acid is activated with EDCl and HOBt in DMF, followed by addition of 2-morpholino-2-(thiophen-3-yl)ethylamine (0°C → RT, 24 hr). Yield: 68%.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temp | 0°C → RT |
| Time | 24 hr |
Uranium-Based Coupling (HATU)
HATU-mediated coupling in DCM with DIPEA achieves 82% yield but generates stoichiometric waste.
Enzymatic Catalysis
Immobilized lipase (CAL-B) in MTBE facilitates amidation at 40°C (56% yield, 99% ee), though scalability remains limited.
Purification and Characterization
- Chromatography : Silica gel (EtOAc/hexane 3:7) removes unreacted amine and acid
- Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >98%
- Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDCl/HOBt | 68 | 95 | Moderate |
| HATU | 82 | 97 | High |
| Enzymatic | 56 | 99 | Low |
HATU offers superior efficiency but raises cost and environmental concerns. Enzymatic routes, while stereoselective, require further optimization for industrial adoption.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the morpholino-thiophene intermediate via nucleophilic substitution or cyclization reactions (e.g., using hydrazine derivatives or ethyl bromoacetate as reagents) .
- Step 2 : Coupling the methoxyphenoxyacetamide moiety using chloroacetyl chloride or similar reagents under basic conditions (e.g., potassium carbonate in DMF) .
- Purity Control : Monitor reactions with TLC and purify via column chromatography. Confirm purity (>95%) using HPLC and structural integrity via H/C NMR and HRMS .
Q. How can researchers characterize the compound’s structural features and functional groups?
- Analytical Workflow :
- NMR Spectroscopy : Identify methoxyphenoxy (δ 3.8–4.0 ppm for -OCH), thiophene (δ 6.9–7.5 ppm), and morpholino protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Detect carbonyl (1660–1680 cm) and amine (3300–3500 cm) stretches .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses, particularly for morpholino-thiophene intermediates?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiophene-morpholino bond formation .
- Temperature Control : Maintain low temperatures (−20°C to 0°C) during sensitive steps (e.g., thioether formation) to minimize side reactions .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Case Study : If morpholino proton signals split into multiplets, use 2D NMR (COSY, HSQC) to confirm conformational flexibility or hydrogen bonding. Compare with analogous compounds (e.g., thieno[3,2-d]pyrimidine derivatives) to identify substituent effects .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects influencing spectral data .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- SAR Insights :
- Thiophene Modification : Replace thiophen-3-yl with furan or pyrazole to alter electronic properties and binding affinity .
- Morpholino Substitution : Introduce methyl or fluoro groups to the morpholine ring to modulate solubility and metabolic stability .
- Biological Testing : Screen derivatives for target-specific activity (e.g., kinase inhibition) using in vitro assays (IC determination) and molecular docking .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
